molecular formula C15H22N2O3 B2503250 2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide CAS No. 2034222-52-9

2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2503250
CAS No.: 2034222-52-9
M. Wt: 278.352
InChI Key: LJQRMWPSOYFCPG-JOCQHMNTSA-N
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Description

2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields, including medicinal chemistry, due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide typically involves the following steps:

    Formation of the cyclohexyl intermediate: This step involves the preparation of the cyclohexyl ring with the desired substituents.

    Attachment of the pyridin-2-yloxy group:

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with ethyl acetate to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of ketones or carboxylic acids.

    Reduction: May lead to the formation of alcohols or amines.

    Substitution: May lead to the formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Ion channels: Interaction with ion channels to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(4-(pyridin-2-yloxy)cyclohexyl)acetamide: Lacks the stereochemistry of the cyclohexyl ring.

    N-(4-(pyridin-2-yloxy)cyclohexyl)acetamide: Lacks the ethoxy group.

    2-ethoxy-N-(4-(pyridin-2-yloxy)phenyl)acetamide: Contains a phenyl ring instead of a cyclohexyl ring.

Uniqueness

2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-19-11-14(18)17-12-6-8-13(9-7-12)20-15-5-3-4-10-16-15/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRMWPSOYFCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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